molecular formula C11H11FO B583223 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one CAS No. 952722-64-4

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B583223
CAS No.: 952722-64-4
M. Wt: 178.206
InChI Key: XYLIJFPNHKJLCB-UHFFFAOYSA-N
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Description

A cyclopropyl ethanone derivative, used in the preparation of m-Fluoro Prasugrel.>

Properties

IUPAC Name

1-cyclopropyl-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIJFPNHKJLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653563
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952722-64-4
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a ketone derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a cyclopropyl ring, a carbonyl group, and a fluorinated phenyl ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.

The structural formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is C₁₁H₁₁FO, with a molecular weight of 178.20 g/mol .[1] A thorough understanding of its spectroscopic properties is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, both ¹H and ¹³C NMR are essential for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is predicted to exhibit distinct signals corresponding to the protons in the cyclopropyl ring, the methylene bridge, and the 3-fluorophenyl group. The aromatic protons are expected in the downfield region of the spectrum (δ 6.8-7.4 ppm), while the cyclopropyl protons will appear in the upfield region (δ 0.4-1.3 ppm).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30td1HH-5'
~7.05m2HH-4', H-6'
~6.95dt1HH-2'
~3.85s2HH-2
~1.90m1HH-1"
~1.10m2HH-2"a, H-3"a
~0.90m2HH-2"b, H-3"b

Causality behind Predicted Shifts and Multiplicities:

  • Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-withdrawing nature of the fluorine atom and the carbonyl group deshields the aromatic protons, causing them to resonate at higher chemical shifts. The proton at the 5' position is expected to be a triplet of doublets due to coupling with the adjacent protons and the fluorine atom. The other aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • Methylene Protons (H-2): These protons are adjacent to the carbonyl group, which deshields them, leading to a predicted chemical shift of around 3.85 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Cyclopropyl Protons (H-1", H-2", H-3"): The protons of the cyclopropyl group are highly shielded and therefore appear at low chemical shifts. The methine proton (H-1") will be a multiplet due to coupling with the methylene protons of the cyclopropyl ring and the methylene bridge protons. The diastereotopic methylene protons of the cyclopropyl ring (H-2" and H-3") will also show complex multiplet patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~208C-1 (C=O)
~163 (d, ¹JCF ≈ 245 Hz)C-3'
~137 (d, ³JCF ≈ 8 Hz)C-1'
~130 (d, ³JCF ≈ 8 Hz)C-5'
~124 (d, ⁴JCF ≈ 3 Hz)C-6'
~116 (d, ²JCF ≈ 21 Hz)C-4'
~114 (d, ²JCF ≈ 22 Hz)C-2'
~45C-2
~18C-1"
~11C-2", C-3"

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C-1): The carbonyl carbon is highly deshielded and is predicted to appear at a chemical shift of approximately 208 ppm.[2]

  • Aromatic Carbons (C-1' to C-6'): The carbon directly attached to the fluorine atom (C-3') will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom. Their chemical shifts are influenced by the inductive effect of the fluorine and the substituent effect of the ethanone group.

  • Methylene Carbon (C-2): This carbon, being adjacent to the carbonyl group, will be deshielded and is expected around 45 ppm.

  • Cyclopropyl Carbons (C-1", C-2", C-3"): The carbons of the cyclopropyl ring are shielded and will appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one will be dominated by a strong absorption band corresponding to the carbonyl group.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3080-3000MediumAromatic and Cyclopropyl C-H stretch
~2950-2850MediumAliphatic C-H stretch (CH₂)
~1690StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch

Interpretation of Key Absorptions:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl stretching vibration in an alkyl-aryl ketone.[3]

  • C-F Stretch: A strong band around 1250 cm⁻¹ is anticipated for the C-F stretching vibration.[4]

  • C-H Stretches: Aromatic and cyclopropyl C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene C-H stretches are found just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
109[M - C₄H₅O]⁺
77[C₆H₅]⁺
69[C₄H₅O]⁺

Major Fragmentation Pathways:

The primary fragmentation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one under EI conditions is expected to involve cleavage of the bonds adjacent to the carbonyl group.

  • α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl group, leading to the formation of a stable acylium ion. Another α-cleavage can result in the loss of the 3-fluorobenzyl radical.

  • Loss of the Cyclopropylcarbonyl Group: This would result in a fragment with an m/z of 109, corresponding to the 3-fluorobenzyl cation.

  • Formation of the Phenyl Cation: Loss of the entire side chain can lead to the formation of the phenyl cation at m/z 77.

  • Formation of the Cyclopropylcarbonyl Cation: Cleavage of the bond between the carbonyl group and the methylene bridge would yield the cyclopropylcarbonyl cation at m/z 69.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

IR Spectroscopy
  • Place a drop of the neat liquid sample of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one between two sodium chloride (NaCl) plates.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Molecular structure with predicted ¹H NMR chemical shifts.

Mass Spectrometry Fragmentation Pathway

mol [C₁₁H₁₁FO]⁺ m/z = 178 frag1 [C₇H₆F]⁺ m/z = 109 mol->frag1 - C₄H₅O frag2 [C₄H₅O]⁺ m/z = 69 mol->frag2 - C₇H₆F frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 - HF, -C₂H₂

Caption: Predicted major fragmentation pathway in EI-MS.

Spectroscopic Analysis Workflow

cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_analysis Chemical Shifts Coupling Constants Integration NMR->NMR_analysis IR IR Spectroscopy IR_analysis Functional Group Identification IR->IR_analysis MS Mass Spectrometry MS_analysis Molecular Weight Fragmentation Pattern MS->MS_analysis structure Structural Elucidation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one NMR_analysis->structure IR_analysis->structure MS_analysis->structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. This information is invaluable for researchers working with this compound, ensuring the integrity of their materials and the reliability of their experimental results.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch. Retrieved from [Link]

Sources

Technical Monograph: Biological & Synthetic Potential of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

[1]

Executive Summary

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) is a specialized fluorinated building block characterized by a cyclopropyl ketone core flanked by a 3-fluorophenyl moiety.[1][2][3][4][5] While often overshadowed by its regioisomer (the 2-fluorophenyl intermediate used in Prasugrel synthesis), the 3-fluoro variant represents a critical scaffold for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.[1]

Its primary utility lies in three domains:

  • Pharmacophore Modulation: Serving as a bioisostere to probe metabolic stability and receptor binding affinity (specifically in 5-HT2C agonists and kinase inhibitors).[1]

  • Direct Biological Activity: Emerging in vitro data suggests anti-inflammatory potential via cytokine suppression.

  • Metabolic Reference Standards: Used to calibrate analytical methods for detecting impurities in thienopyridine antiplatelet drugs.

Part 1: Chemical Profile & Structural Biology[1]

Physicochemical Properties
PropertySpecification
IUPAC Name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
CAS Number 952722-64-4
Molecular Formula C₁₁H₁₁FO
Molecular Weight 178.20 g/mol
Appearance Pale yellow oil to liquid
Density ~1.192 g/cm³
Boiling Point ~248°C (Predicted)
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in water
Structural Activity Logic

The molecule combines two "privileged structures" in drug design:

  • Cyclopropyl Group:

    • Metabolic Stability: The strained ring (60° bond angles) resists oxidative metabolism better than isopropyl or ethyl groups, extending the half-life of derived compounds.

    • Conformational Restriction: It locks the ketone (or subsequent amine) into a specific vector, enhancing binding selectivity for GPCRs and kinases.

  • 3-Fluorophenyl Moiety:

    • Electronic Modulation: The fluorine atom at the meta position exerts an electron-withdrawing effect, altering the pKa of adjacent functional groups and influencing metabolic oxidation rates (blocking P450 attack at the C3 position).

    • Lipophilicity: Increases membrane permeability compared to the non-fluorinated parent.

Part 2: Biological Activity & Therapeutic Applications[1][7][8][9][10]

Direct Activity: Anti-Inflammatory Potential

Recent screenings suggest that 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one possesses intrinsic anti-inflammatory properties.[1]

  • Mechanism: Suppression of pro-inflammatory mediators (TNF-α, IL-6).[1]

  • Context: Unlike NSAIDs which target COX enzymes, cyclopropyl ketones often act by modulating upstream signaling pathways or acting as soft electrophiles that interact with cysteine residues in inflammatory signaling proteins.

Indirect Activity: Precursor to Bioactive Scaffolds

This compound is a "divergent intermediate." It is chemically transformed into high-potency drugs.[1]

A. 5-HT2C Receptor Agonists (CNS Disorders)

Through reductive amination, the ketone is converted into N-alkylated cyclopropylamines.[1] The 3-fluoro substitution is critical here; it often improves selectivity for the 5-HT2C receptor over the cardiotoxic 5-HT2B receptor, a major hurdle in obesity and schizophrenia drug development.[1]

B. Kinase Inhibitors (Oncology)

The scaffold is used to synthesize Aurora Kinase B inhibitors. The fluorophenyl group fits into the hydrophobic pocket of the ATP-binding site, while the cyclopropyl group occupies the solvent-exposed region, improving solubility.[1]

C. Prasugrel Impurity Profiling

The 2-fluoro isomer is the key intermediate for Prasugrel (antiplatelet).[1] The 3-fluoro isomer (this compound) is a critical "negative control" or impurity standard used to validate the regioselectivity of the manufacturing process.[1]

Part 3: Experimental Workflows

Synthesis Protocol (Friedel-Crafts Acylation)

Note: This protocol is a standardized adaptation for research scale.

Reagents: 3-Fluorophenylacetic acid, Thionyl chloride, Cyclopropylmagnesium bromide, N,O-Dimethylhydroxylamine (Weinreb amide route).[1]

Step-by-Step:

  • Activation: Dissolve 3-fluorophenylacetic acid (10 mmol) in DCM. Add Thionyl chloride (12 mmol) and catalytic DMF. Reflux for 2 hours to form the acid chloride.

  • Weinreb Amide Formation: React the acid chloride with N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and Pyridine (22 mmol) at 0°C. Stir for 4 hours.

  • Grignard Addition: Cool the Weinreb amide solution to -78°C. Slowly add Cyclopropylmagnesium bromide (1.2 eq).

  • Quench: Stir for 1 hour, then quench with saturated NH₄Cl.

  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

In Vitro Anti-Inflammatory Assay (Cytokine Suppression)

Objective: Determine IC50 for TNF-α inhibition in LPS-stimulated macrophages.[1]

  • Cell Culture: Seed RAW 264.7 macrophages (10⁵ cells/well) in 96-well plates.

  • Treatment: Pre-treat cells with the compound (0.1 - 50 µM) for 1 hour.[1]

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Quantification: Collect supernatant. Measure TNF-α levels using a commercial ELISA kit.[1]

  • Control: Use Dexamethasone (1 µM) as a positive control.

Part 4: Visualization of Pathways

Diagram 1: Synthetic Divergence & Biological Utility

This diagram illustrates how the ketone serves as a hub for creating diverse bioactive classes.

GKetone1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one(The Core Scaffold)AmineFluorinated Cyclopropylamines(Reductive Amination)Ketone->AmineNH4OAc / NaBH3CNThiazoleThiazole Derivatives(Hantzsch Cyclization)Ketone->ThiazoleThiosemicarbazideImpurityPrasugrel Impurity Standard(Analytical Reference)Ketone->ImpurityIsomer ProfilingAcid3-Fluorophenylacetic AcidAcid->KetoneFriedel-Crafts / WeinrebGrignardCyclopropyl MgBrGrignard->KetoneGPCR5-HT2C Agonists(CNS / Obesity)Amine->GPCRKinaseAurora B Inhibitors(Oncology)Thiazole->KinaseQCQuality Control(Drug Purity)Impurity->QC

Caption: Synthetic tree demonstrating the transformation of the core ketone into neuroactive amines, kinase inhibitors, and its role in quality control.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Comparing the 3-fluoro (Target) vs. 2-fluoro (Prasugrel) isomers.[1]

SARTarget3-Fluoro Isomer(Subject Compound)Prasugrel2-Fluoro Isomer(Prasugrel Intermediate)Target->PrasugrelRegioisomersMetaEffectMeta-Substitution Effect:- Higher 5-HT2C Selectivity- Altered P450 MetabolismTarget->MetaEffectSAR OutcomeOrthoEffectOrtho-Substitution Effect:- P2Y12 Receptor Binding- Pro-drug ActivationPrasugrel->OrthoEffectSAR Outcome

Caption: SAR comparison showing how shifting the fluorine position from ortho (2-F) to meta (3-F) drastically alters biological targeting (Platelet vs. CNS).

References

  • Smolecule. (2023).[6][7] 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Synthesis, Characterization, and Biological Activity. Smolecule Compound Database. Link[1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15289941, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Isomer Reference).[1] PubChem.[8] Link[1]

  • HSP Pharma. (2024). Prasugrel Intermediates and Impurity Profiling: 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1][8][9] Sunshine Pharma.[8] Link

  • Talele, T. T. (2016).[10] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11][10] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link[1]

  • Cheng, J., et al. (2019). Design of Fluorinated Cyclopropane Derivatives leading to Selective Serotonin 2C (5-HT2C) Receptor Agonists.[1][5] Journal of Medicinal Chemistry / NIH. Link

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, a key building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of data, offering a deep dive into the experimental methodologies and theoretical underpinnings that govern the behavior of this compound. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. All protocols are designed as self-validating systems, ensuring reproducibility and scientific rigor.

Introduction

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS No. 952722-64-4) is a fluorinated aryl cyclopropyl ketone with growing significance as a synthetic intermediate.[1][2][3] Its structural motifs—a cyclopropyl ring, a carbonyl group, and a meta-substituted fluorophenyl ring—impart a unique combination of steric and electronic properties that are of considerable interest in the design of novel therapeutic agents.[4] The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in specific interactions with biological targets.[4]

This guide will systematically explore the synthesis, purification, and detailed characterization of its key physicochemical parameters, including spectroscopic, physical, and partitioning properties.

Synthesis and Structural Elucidation

The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can be approached through several established synthetic strategies. The two most prominent methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, each with its own set of advantages and considerations.[4]

Synthetic Pathways

A critical aspect of synthesizing this molecule is the strategic formation of the carbon-carbon bond between the cyclopropyl carbonyl moiety and the 3-fluorophenyl group.

SynthesisPathways cluster_FC Friedel-Crafts Acylation cluster_SM Suzuki-Miyaura Coupling 3-F-Ph 3-Fluoroanisole Product_FC 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one 3-F-Ph->Product_FC Acylation CPAC Cyclopropylacetyl chloride CPAC->Product_FC AlCl3 AlCl₃ AlCl3->Product_FC 3-FPBA 3-Fluorophenylboronic acid Product_SM 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one 3-FPBA->Product_SM Coupling CPMEK Cyclopropyl methyl ketone derivative CPMEK->Product_SM Pd_cat Pd Catalyst + Base Pd_cat->Product_SM

Diagram 1: Synthetic routes to the target compound.

This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst.[5] For the synthesis of the target compound, this would typically involve the acylation of a suitable 3-fluorophenyl precursor with cyclopropylacetyl chloride.

Rationale: This method is often direct and utilizes readily available starting materials. The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical for the generation of the acylium ion electrophile.[6] However, Friedel-Crafts reactions can be limited by substrate scope and may suffer from issues of regioselectivity, particularly with substituted benzenes.

A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This involves the reaction of an organoboron compound, such as 3-fluorophenylboronic acid, with an organic halide or triflate.[8]

Rationale: The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and excellent yields under relatively mild conditions.[5] For the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, this could involve the coupling of 3-fluorophenylboronic acid with a suitable cyclopropyl methyl ketone derivative.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the methylene protons adjacent to the carbonyl group, and the protons of the cyclopropyl ring. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling.[9] The cyclopropyl protons will exhibit characteristic upfield shifts and complex multiplets due to geminal and vicinal coupling.[9]

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a downfield resonance for the carbonyl carbon. The aromatic carbons will show splitting due to carbon-fluorine coupling, providing valuable information about the substitution pattern.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring, with its chemical shift being indicative of the electronic environment.[9]

Table 1: Predicted NMR Data

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity
¹H 6.8 - 7.4 m
¹H 3.2 - 3.5 s
¹H 0.8 - 1.3 m
¹³C ~208 s
¹³C 161-164 (¹JCF ≈ 245 Hz) d
¹³C 113-131 m
¹³C ~45 s
¹³C ~18 s
¹³C ~10 s

| ¹⁹F | -110 to -125 | m |

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone functional group.

Expected Absorption:

  • C=O Stretch: A strong, sharp peak is anticipated in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the cyclopropyl ring can influence the exact position of this band.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 178.20 g/mol is expected.

  • Key Fragments: Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of cyclopropylcarbonyl and 3-fluorobenzyl cations.

Physicochemical Properties

The physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one are crucial for its handling, formulation, and biological activity.

Table 2: Summary of Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₁FO [9]
Molecular Weight 178.20 g/mol [9]
CAS Number 952722-64-4 [1][2][3]
Appearance Liquid at room temperature [9]
Boiling Point ~247.9 °C at 760 mmHg [9]
Density ~1.192 g/cm³ [9]
Melting Point Not available (below room temp.)
pKa (predicted) ~19-20

| logP (predicted) | ~2.5 | |

Solubility

Based on its structure, 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is anticipated to be low due to the predominantly nonpolar nature of the molecule.

Acidity (pKa)

The α-protons adjacent to the carbonyl group are weakly acidic. The pKa of these protons is estimated to be in the range of 19-20, typical for ketones. This property is important for understanding its reactivity in base-catalyzed reactions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug design, as it influences a molecule's ability to cross biological membranes. The predicted logP for this compound suggests it is moderately lipophilic.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

ExperimentalWorkflow Start Starting Materials Synthesis Synthesis (e.g., Friedel-Crafts) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Physicochemical Characterization Purification->Characterization Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Properties Property Determination (BP, Density, Solubility, pKa, logP) Characterization->Properties FinalProduct Pure Product Spectroscopy->FinalProduct Properties->FinalProduct

Diagram 2: General experimental workflow.
Synthesis via Friedel-Crafts Acylation (Representative Protocol)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[6]

Materials:

  • 3-Fluoroanisole

  • Cyclopropylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopropylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, add 3-fluoroanisole (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point

The boiling point can be determined using a micro-distillation apparatus under atmospheric pressure.

Determination of pKa (UV-Vis Spectrophotometric Method)

This method is suitable for compounds with a chromophore whose absorbance changes with protonation state.[10]

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with varying pH.

  • Measure the UV-Vis spectrum of each solution.

  • Plot absorbance at a specific wavelength (where the absorbance changes significantly with pH) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of logP (Shake-Flask Method)

The shake-flask method followed by HPLC analysis is a reliable way to determine the logP value.[11]

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol.

  • Prepare a solution of the compound in either the n-octanol or water phase.

  • Mix the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Allow the phases to separate completely.

  • Carefully sample each phase and determine the concentration of the compound in each using a validated HPLC method.

  • Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a valuable synthetic intermediate with a unique combination of structural features. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and key physicochemical properties. The experimental protocols and theoretical explanations contained herein are intended to provide researchers with the necessary tools to confidently synthesize, handle, and utilize this compound in their research and development endeavors.

References

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

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Molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, with a primary focus on the determination and significance of its molecular weight. As a fluorinated ketone, this compound and its structural analogs serve as critical intermediates in organic synthesis and medicinal chemistry. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and regulatory documentation. This document details the theoretical calculation of its molecular weight from its chemical formula, presents its key physicochemical properties, and outlines a self-validating experimental protocol for its empirical verification using mass spectrometry.

Introduction: A Profile of a Key Synthetic Building Block

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is an organic compound featuring a cyclopropyl group, a ketone functional group, and a 3-fluorophenyl moiety.[1] Its unique structural combination makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, structurally related cyclopropyl ketones are known intermediates in the synthesis of antiplatelet agents like Prasugrel, highlighting the importance of this chemical class in drug discovery and development.[2][3]

The fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Given its role as a precise building block, an exact knowledge of its molecular weight is paramount for ensuring reaction efficiency, purity of products, and reproducibility in research and manufacturing settings.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is presented below. These data are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO[1][4][5]
Molecular Weight 178.20 g/mol [1][5]
Appearance Liquid at room temperature[1]
Density ~1.192 g/cm³[1]
Boiling Point ~247.9 °C[1]
CAS Number 952722-64-4[4][5]
Storage Sealed in dry, room temperature conditions[4][5]

Determination of Molecular Weight

The molecular weight (MW) of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is the sum of the atomic weights of all atoms in its molecular formula.

Theoretical Calculation

The molecular weight is calculated using the molecular formula (C₁₁H₁₁FO) and the standard atomic weights of the constituent elements.[6][7][8][9]

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u[6][10]

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u[7][11]

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u[9][12]

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u[8][13]

Total Molecular Weight = 132.121 + 11.088 + 18.998 + 15.999 = 178.206 g/mol

This calculated value aligns with the reported molecular weight of 178.20 g/mol .[1][5]

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, empirical verification is a cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the molecular weight of a compound with high accuracy and confirming its elemental composition.

Causality of Method Selection: HRMS is chosen over other methods due to its exceptional sensitivity and precision. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that minimize fragmentation of the parent molecule, allowing for the clear identification of the molecular ion peak, which is crucial for accurate mass determination.

Experimental Workflow and Protocol

The following section outlines the logical workflow and a detailed protocol for the determination of the molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one using ESI-HRMS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample 1. Weigh Compound Solvent 2. Dissolve in LC-MS Grade Acetonitrile Sample->Solvent Dilute 3. Perform Serial Dilution (~1 µg/mL) Solvent->Dilute Inject 5. Infuse Sample via Syringe Pump Dilute->Inject Calibrate 4. Calibrate Mass Spectrometer Calibrate->Inject Ionize 6. Ionize (Positive ESI Mode) Inject->Ionize Analyze 7. Detect Ions (TOF Analyzer) Ionize->Analyze Acquire 8. Acquire Mass Spectrum Analyze->Acquire Identify 9. Identify [M+H]⁺ Adduct Acquire->Identify Calculate 10. Calculate Neutral Mass Identify->Calculate Compare 11. Compare with Theoretical Mass Calculate->Compare

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Step-by-Step Protocol (Self-Validating)

This protocol is designed to be self-validating by incorporating system calibration and internal checks.

Objective: To accurately determine the monoisotopic mass of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Materials:

  • 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one sample

  • LC-MS Grade Acetonitrile

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

  • High-Resolution Mass Spectrometer with ESI source (e.g., an Orbitrap or TOF instrument)

  • Syringe pump and gastight syringe

Procedure:

  • System Calibration (Trustworthiness Pillar):

    • Prior to sample analysis, calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a well-characterized, multi-point calibrant solution.

    • Rationale: This step ensures the mass accuracy of the instrument is within acceptable limits (typically < 5 ppm), which is essential for confident elemental composition determination. The calibration serves as a system suitability test.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

    • Rationale: Acetonitrile is a common solvent for ESI due to its volatility and ability to support ionization. The low concentration prevents detector saturation and ion suppression effects.

  • Instrument Setup and Sample Infusion:

    • Set the ESI source to positive ion mode. Rationale: Ketones can be readily protonated to form a positive ion ([M+H]⁺), which is easily detectable.

    • Set key source parameters: Capillary Voltage (~3.5 kV), Nebulizing Gas Pressure (~2 bar), Drying Gas Flow (~8 L/min), and Temperature (~200 °C). These may require optimization.

    • Load the diluted sample into a gastight syringe and infuse it into the ESI source at a constant, low flow rate (e.g., 5 µL/min) using a syringe pump. Rationale: Direct infusion provides a stable and continuous ion signal, ideal for accurate mass measurement.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

    • Collect data for at least 1-2 minutes to allow for signal averaging, which improves mass accuracy.

  • Data Analysis and Verification:

    • Process the acquired spectrum. Identify the most abundant peak corresponding to the protonated molecular ion ([M+H]⁺). The expected m/z will be the molecular weight plus the mass of a proton (178.206 + 1.007 = 179.213).

    • Use the instrument software to calculate the neutral mass from the measured m/z of the [M+H]⁺ peak.

    • Compare the experimentally determined neutral mass to the theoretically calculated mass (178.206 g/mol ). The mass error should be below 5 ppm.

    • Confirm the isotopic pattern of the molecular ion peak against the theoretical pattern for C₁₁H₁₁FO to further validate the elemental composition.

Conclusion

The molecular weight of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a fundamental physicochemical property, theoretically calculated to be 178.206 g/mol . This value is corroborated by data from chemical suppliers.[1][4][5] For drug development professionals and researchers, the precise experimental verification of this value using high-resolution mass spectrometry is a non-negotiable step for ensuring chemical identity, purity, and stoichiometric accuracy in synthetic applications. The methodologies and protocols outlined in this guide provide a robust framework for achieving this with high confidence and scientific rigor.

References

  • 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4. Smolecule.
  • 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Lead Sciences.
  • 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. BLDpharm.
  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Home Sunshine Pharma.
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941. PubChem.
  • Carbon. Wikipedia. Available at: [Link]

  • Hydrogen. Wikipedia. Available at: [Link]

  • Oxygen. Wikipedia. Available at: [Link]

  • Fluorine. Wikipedia. Available at: [Link]

  • What Is The Atomic Weight Of Carbon? Chemistry For Everyone - YouTube. Available at: [Link]

  • Hydrogen - Element information, properties and uses. Periodic Table. Available at: [Link]

  • Oxygen - Element information, properties and uses. Periodic Table. Available at: [Link]

  • Fluorine - Element information, properties and uses. Periodic Table. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive scientific and technical guide for the synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one, a critical ketone intermediate in the industrial production of the antiplatelet agent Prasugrel.[1][2][3] We will explore the prevalent synthetic methodologies, focusing on a robust Grignard-based coupling strategy. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a detailed step-by-step laboratory protocol, troubleshooting advice, and characterization data. The objective is to furnish a self-validating and scientifically grounded protocol that ensures reproducibility, high yield, and purity.

Introduction: The Strategic Importance of the Target Ketone

Prasugrel, a third-generation thienopyridine derivative, is a potent antiplatelet drug used to reduce thrombotic cardiovascular events in patients with acute coronary syndrome.[2][3][4] The efficacy and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its synthetic intermediates. Among these, 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one (Chemical Formula: C₁₁H₁₁FO) stands out as a cornerstone building block.[1][5]

The molecular architecture of this intermediate, featuring a cyclopropyl ketone moiety attached to a 3-fluorobenzyl group, is fundamental to the final structure of Prasugrel. Therefore, a scalable, cost-effective, and high-purity synthesis of this ketone is of paramount importance for the pharmaceutical industry. This guide focuses on a widely adopted and reliable synthetic approach: the nucleophilic acyl substitution of a 3-fluorophenylacetyl derivative with a cyclopropyl Grignard reagent.

Overview of Synthetic Strategies

Several synthetic routes to 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one have been reported in scientific literature and patents.[5] These primarily include:

  • Grignard Reagent-Based Acylation: This is a classic and highly effective method involving the reaction of cyclopropylmagnesium bromide with an activated derivative of 3-fluorophenylacetic acid, such as an acyl chloride or an ester.[2][6][7] This route is favored for its high efficiency and the ready availability of starting materials.

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves acylating a fluorobenzene derivative.[5] However, controlling regioselectivity and preventing polysubstitution can present challenges, making it a less direct route for this specific isomer.[8][9]

  • Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, could theoretically be employed, but are less commonly cited for this specific intermediate compared to the more traditional Grignard approach.[5]

This document will detail the Grignard reagent pathway due to its proven industrial applicability and robust nature.

Chemical Principles and Mechanistic Rationale

The selected synthesis is a two-part process: the formation of the requisite nucleophilic and electrophilic partners, followed by their coupling.

Formation of the Nucleophile: Cyclopropylmagnesium Bromide

The synthesis of the Grignard reagent is a critical step that demands rigorous anhydrous conditions. The reaction involves the insertion of magnesium metal into the carbon-bromine bond of cyclopropyl bromide.[10]

Mechanism: The formation is generally accepted to proceed via a single electron transfer (SET) mechanism from the magnesium surface to the alkyl halide.[10] This generates a radical anion that fragments, and the resulting cyclopropyl radical recombines with a magnesium radical on the metal surface to form the organomagnesium compound.[10] The use of an ether solvent, such as tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent in solution.

Formation of the Electrophile: 3-Fluorophenylacetyl Chloride

To facilitate the reaction with the Grignard reagent, the carboxylic acid group of 2-(3-fluorophenyl)acetic acid must be converted into a more reactive electrophile. The acyl chloride is an ideal choice. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Mechanism: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

The Coupling Reaction: Nucleophilic Acyl Substitution

The core C-C bond-forming event is the reaction between the nucleophilic cyclopropylmagnesium bromide and the electrophilic carbonyl carbon of 3-fluorophenylacetyl chloride.

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent renders the cyclopropyl group strongly nucleophilic. It attacks the electron-deficient carbonyl carbon of the acyl chloride, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final ketone product. A subsequent aqueous acidic workup is necessary to quench any unreacted Grignard reagent and neutralize the reaction mixture.

Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Grignard reagents are highly reactive with water and can be pyrophoric.[10][11] Thionyl chloride is corrosive and toxic. Handle all reagents with extreme care.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
Magnesium turnings7439-95-4Mg>99.5%Standard Supplier
Iodine7553-56-2I₂>99.8%Standard Supplier
Cyclopropyl bromide4333-56-6C₃H₅Br>98%Standard Supplier
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O>99.9%Standard Supplier
2-(3-Fluorophenyl)acetic acid331-25-9C₈H₇FO₂>98%Standard Supplier
Thionyl chloride7719-09-7SOCl₂>99%Standard Supplier
Dichloromethane (DCM)75-09-2CH₂Cl₂>99.8%Standard Supplier
Saturated aq. NH₄ClN/ANH₄ClN/ALab Prepared
Saturated aq. NaHCO₃N/ANaHCO₃N/ALab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄>99.5%Standard Supplier
Equipment
  • Three-neck round-bottom flasks (flame-dried)

  • Reflux condenser and dropping funnel (flame-dried)

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon) supply line

  • Schlenk line or equivalent for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow Diagram

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Acyl Chloride Preparation cluster_2 Part C: Coupling and Work-up cluster_3 Part D: Purification A1 Flame-dry glassware under N2 A2 Charge flask with Mg turnings & I2 crystal A1->A2 A3 Add small portion of Cyclopropyl Bromide in THF A2->A3 A4 Wait for initiation (color change, reflux) A3->A4 A5 Add remaining Cyclopropyl Bromide dropwise A4->A5 A6 Stir at room temp to complete formation A5->A6 C1 Cool Grignard solution to 0°C A6->C1 Transfer Grignard Reagent B1 Dissolve 3-Fluorophenylacetic acid in DCM B2 Add Thionyl Chloride dropwise at 0°C B1->B2 B3 Warm to reflux and stir until reaction is complete B2->B3 B4 Remove solvent and excess SOCl2 via distillation B3->B4 C2 Add Acyl Chloride in THF dropwise B4->C2 Use Acyl Chloride C1->C2 C3 Stir at 0°C, then warm to room temp C2->C3 C4 Quench reaction with sat. aq. NH4Cl C3->C4 C5 Extract with organic solvent (e.g., Ether) C4->C5 C6 Wash organic layer (aq. NaHCO3, brine) C5->C6 C7 Dry over MgSO4, filter, and concentrate C6->C7 D1 Purify crude product via vacuum distillation or column chromatography C7->D1 Crude Product D2 Characterize pure product (NMR, MS, IR) D1->D2

Caption: Experimental workflow for the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Step-by-Step Procedure

Part A: Preparation of Cyclopropylmagnesium Bromide (approx. 0.5 M in THF)

  • Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for inert gas. Maintain a positive pressure of nitrogen throughout the procedure.

  • To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine as an initiator.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

  • Add a small amount (~5-10%) of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[10] If it does not start, gently warm the flask.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the greyish solution at room temperature for an additional 1-2 hours to ensure complete formation. The resulting Grignard reagent is ready for use.

Part B: Preparation of 3-Fluorophenylacetyl Chloride

  • In a separate flame-dried flask, dissolve 2-(3-fluorophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

  • After addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure (distillation) to obtain the crude 3-fluorophenylacetyl chloride as an oil, which can be used directly in the next step.

Part C: Coupling Reaction and Work-up

  • Cool the previously prepared Grignard reagent solution to 0°C in an ice bath.

  • Dissolve the crude 3-fluorophenylacetyl chloride from Part B in anhydrous THF and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part D: Purification

  • The crude product can be purified by vacuum distillation or silica gel column chromatography to afford 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one as a liquid.[5]

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 952722-64-4[12]
Molecular Formula C₁₁H₁₁FO[5][12]
Molecular Weight 178.20 g/mol [12]
Appearance Liquid[5]
Boiling Point ~247.9 °C (predicted)[5]
Density ~1.192 g/cm³ (predicted)[5]
Spectroscopic Data
  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the 0.8-1.2 ppm range), the methylene protons (a singlet around 3.8 ppm), and the aromatic protons of the 3-fluorophenyl ring (multiplets in the 6.9-7.4 ppm range).

  • ¹³C NMR: Expect signals for the cyclopropyl carbons, the methylene carbon, the ketone carbonyl carbon (typically >190 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 178.20.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch should be visible around 1690-1710 cm⁻¹.

Synthetic Scheme

G R1 3-Fluorophenylacetic Acid I1 3-Fluorophenylacetyl Chloride R1->I1 2. R2 Cyclopropyl Bromide I2 Cyclopropylmagnesium Bromide R2->I2 1. R3 Mg, THF R3->I2 R4 SOCl2 R4->I1 P1 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one I1->P1 3. Coupling I2->P1

Caption: Overall synthetic scheme for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. Wet glassware or solvent; impure magnesium turnings (oxidized layer).Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened anhydrous solvent. Activate magnesium by adding an iodine crystal, a few drops of 1,2-dibromoethane, or by crushing the turnings under nitrogen.
Low yield of Grignard reagent. Moisture contamination; side reaction forming cyclopropane.[13]Use a Schlenk line for optimal inert atmosphere control. Maintain a gentle reflux during addition to avoid excessive heating which can promote side reactions.
Low yield of final ketone product. Incomplete formation of acyl chloride; degradation of Grignard reagent; poor temperature control during coupling.Confirm acyl chloride formation (e.g., by IR) before use. Use the Grignard reagent immediately after preparation. Maintain a low temperature (0°C or below) during the addition of the acyl chloride to prevent side reactions.
Product contaminated with biphenyl or other coupling byproducts. Reaction temperature too high; presence of transition metal impurities.Ensure strict temperature control. Use high-purity magnesium and reagents.
Difficult purification. Formation of tertiary alcohol byproduct from reaction of the ketone product with a second equivalent of Grignard reagent.Add the acyl chloride to the Grignard reagent (normal addition) and do not use a large excess of the Grignard reagent. Ensure low-temperature addition to moderate reactivity.

References

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  • ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Available at: [Link]

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Experimental protocol for synthesizing 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the high-fidelity synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one , a critical intermediate in the development of P2Y12 inhibitors and mGluR modulators. While direct nucleophilic acyl substitution on acid chlorides often leads to over-alkylation (yielding tertiary alcohols), this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) pathway.

Why this approach?

  • Chemo-selectivity: The Weinreb amide forms a stable 5-membered chelate with the magnesium of the Grignard reagent, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis. This guarantees exclusive ketone formation.

  • Fluorine Integrity: The mild conditions preserve the metabolic stability of the 3-fluorophenyl moiety, avoiding defluorination often seen in harsh Friedel-Crafts conditions.

  • Scalability: The use of CDI (1,1'-Carbonyldiimidazole) for amide coupling avoids the difficult-to-remove urea byproducts associated with DCC/EDCI coupling.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two distinct phases:

  • Activation: Conversion of 3-fluorophenylacetic acid to its Weinreb amide.

  • Nucleophilic Addition: Controlled addition of cyclopropylmagnesium bromide.

ReactionScheme SM 3-Fluorophenylacetic Acid (CAS 331-25-9) Inter Weinreb Amide Intermediate SM->Inter Step 1: CDI, N,O-DMHA DCM, 0°C -> RT Act Activation Agent (CDI) Act->Inter Prod Target Ketone (CAS 952722-64-4) Inter->Prod Step 2: THF, 0°C Acid Hydrolysis Grig Cyclopropyl-MgBr (Grignard) Grig->Prod

Figure 1: Two-step synthetic pathway prioritizing the stable Weinreb intermediate to prevent over-alkylation.

Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methyl-2-(3-fluorophenyl)acetamide

Objective: Activate the carboxylic acid to form the Weinreb amide.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
3-Fluorophenylacetic acid 154.14 1.0 Starting Material
1,1'-Carbonyldiimidazole (CDI) 162.15 1.1 Coupling Agent
N,O-Dimethylhydroxylamine HCl 97.55 1.2 Amine Source

| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |

Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 3-Fluorophenylacetic acid (1.0 equiv) and anhydrous DCM under nitrogen atmosphere.

  • CDI Addition: Cool to 0°C. Add CDI (1.1 equiv) portion-wise over 15 minutes. Caution: CO₂ gas evolution will occur.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

  • Completion: Stir at RT for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted imidazole), Sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The product should be a pale yellow oil.[1][2] Yields typically >90%.[3]

Phase 2: Grignard Addition to Form 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Objective: Nucleophilic attack of the cyclopropyl group followed by controlled hydrolysis.

Reagents & Stoichiometry:

Reagent Equiv. Role
Weinreb Amide (from Phase 1) 1.0 Electrophile
Cyclopropylmagnesium Bromide 1.3 Nucleophile (0.5M in THF)

| THF (Anhydrous) | [0.15 M] | Solvent |

Procedure:

  • Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen. Cool the solution to 0°C .

  • Addition: Add Cyclopropylmagnesium bromide (1.3 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

    • Critical: Maintain internal temperature <5°C to ensure the stable chelated intermediate forms without side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench (Hydrolysis): Cool back to 0°C. Quench carefully with 1M HCl or saturated NH₄Cl.

    • Mechanism Note: The acidic quench breaks the N-O-Mg chelate, collapsing the tetrahedral intermediate to release the ketone.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification: Flash Column Chromatography (SiO₂). Elute with a gradient of 0-10% EtOAc in Hexanes.

Quality Control & Characterization

Self-Validating The Result: To confirm you have the target ketone and not the tertiary alcohol (over-addition product), check the Proton NMR.

FeatureTarget Ketone (Product)Over-Addition Impurity (Alcohol)
Shift (~ppm) 0.8 - 1.1 ppm (Multiplet, 4H)0.3 - 0.6 ppm (Complex high-field)
Integration Cyclopropyl ring intactCyclopropyl ring (x2) if bis-addition occurred
Carbonyl ~208 ppm (

C NMR signal present)
Absent (Converted to C-OH)

Key


H NMR Signals (CDCl₃, 400 MHz): 
  • 
     7.30–6.90 (m, 4H, Ar-H)
    
  • 
     3.75 (s, 2H, benzylic CH₂)
    
  • 
     1.95 (m, 1H, cyclopropyl CH)
    
  • 
     1.05 (m, 2H, cyclopropyl CH₂)
    
  • 
     0.85 (m, 2H, cyclopropyl CH₂)
    

Troubleshooting & Safety Workflow

Workflow Start Reaction Complete? TLC Check TLC (Hex:EtOAc 9:1) Start->TLC Result Spot Rf ~0.5? TLC->Result Quench Quench with 1M HCl (Breaks Chelate) Result->Quench Yes (Ketone) Impurity Check for Alcohol (Rf ~0.3) Result->Impurity No (SM left) Impurity->Quench Add more Grignard

Figure 2: Decision tree for monitoring reaction progress and quenching.

Safety Data:

  • Cyclopropylmagnesium Bromide: Highly flammable and moisture sensitive. Handle only under inert atmosphere.

  • 3-Fluorophenylacetic Acid: Irritant.[4] Avoid dust inhalation.

  • HF Generation: While unlikely in this specific protocol, always be aware that fluorinated aromatics can release fluoride ions under extreme combustion or extremely strong acidic conditions (not present here).

References

  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • BenchChem. (2025).[1][6] "Technical Guide: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone". BenchChem Application Notes.

  • PubChem. (2025).[4] "1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one Compound Summary". National Library of Medicine. [3]

  • Organic Syntheses. (2011). "Preparation of Weinreb Amides". Org.[4][5] Synth. Coll. Vol. 10.

Sources

HPLC analysis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation & Quantification of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Executive Summary & Scientific Context

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) is a critical positional isomer of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS: 150322-73-9), the key intermediate in the synthesis of the antiplatelet drug Prasugrel .[1]

In pharmaceutical synthesis, the presence of the 3-fluorophenyl isomer (arising from regioisomeric impurities in the fluorobenzyl halide starting material) can lead to the formation of "Isomer B" impurities in the final API, which are difficult to purge downstream.[1] Standard C18 reversed-phase methods often fail to adequately resolve the ortho- (2-F), meta- (3-F), and para- (4-F) isomers due to their identical hydrophobicity and molecular weight (178.20 g/mol ).[1]

This protocol details a high-selectivity HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase.[1] Unlike alkyl-bonded phases (C8/C18) that rely solely on hydrophobic interaction, the PFP phase leverages


 interactions and electrostatic selectivity to resolve the fluorine positional isomers with baseline separation (

).[1]

Chemical Properties & Target Analyte

PropertyDescription
Chemical Name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Structure Ketone linked to a cyclopropyl group and a 3-fluorobenzyl moiety
Molecular Formula

Molecular Weight 178.20 g/mol
Key Impurities 2-fluoro isomer (Prasugrel Int.), 4-fluoro isomer,

-bromo derivatives
Solubility Soluble in Acetonitrile, Methanol, DCM; Sparingly soluble in Water
UV Max ~210 nm (primary), ~254 nm (secondary aromatic)

Method Development Strategy (The "Why")

Challenge: Separation of Regioisomers. The 2-F, 3-F, and 4-F isomers possess nearly identical


 values.[1] On a standard C18 column, they often co-elute or show "shoulder" peaks.[1]

Solution: Fluorinated Stationary Phases (PFP). The PFP phase contains a pentafluorophenyl ring.[2] The electron-deficient ring of the stationary phase interacts differently with the electron-rich fluorophenyl ring of the analyte depending on the position of the fluorine atom (ortho, meta, para).[1] This "shape selectivity" and electrostatic interaction allow for superior resolution of the 3-fluoro target from the abundant 2-fluoro intermediate.[1]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Column: Phenomenex Kinetex F5 (PFP) or Supelco Discovery HS F5.

    • Dimensions: 150 x 4.6 mm, 2.6 µm (Core-Shell technology recommended for sharper peaks).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).[1]

    • Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 5.0 µLLow volume to prevent peak broadening of isomers.[1]
Detection UV @ 220 nmMax sensitivity for the fluorophenyl chromophore.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and stabilizes the ketone.[1]
Mobile Phase B AcetonitrileAprotic solvent preferred for PFP

interactions.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Focusing)
15.004060Linear Gradient (Elution of Isomers)
18.001090Wash (Elute dimeric impurities)
20.001090Hold
20.109010Re-equilibration
25.009010End

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one reference standard.[1]

  • Dissolve in 10 mL of Acetonitrile .

  • Sonicate for 5 minutes to ensure complete dissolution.

System Suitability Solution (Isomer Mix):

  • Mix equal volumes of 2-fluoro, 3-fluoro, and 4-fluoro isomer stocks.[1]

  • Dilute with Mobile Phase A:B (50:50) to a final concentration of 50 µg/mL each.

  • Critical Step: This solution is used to verify resolution (

    
    ) between the critical pair (usually 2-F and 3-F).[1]
    

Test Sample:

  • Dissolve sample in Acetonitrile to ~0.5 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter before injection.[1]

Workflow Visualization

HPLC_Workflow Sample Crude Sample (Prasugrel Intermediate) Prep Sample Prep Dissolve in ACN Filter 0.22µm Sample->Prep HPLC HPLC System Column: PFP (F5) MP: H2O/ACN Gradient Prep->HPLC Separation Separation Mechanism Pi-Pi & Shape Selectivity HPLC->Separation Inject Detection UV Detection 220 nm Separation->Detection Elution Data Data Analysis Resolution > 2.0 Quantify 3-F Isomer Detection->Data

Figure 1: Analytical workflow for the separation of fluorophenyl ethanone isomers.

System Suitability & Validation Criteria

To ensure the method is "self-validating" and trustworthy (Trustworthiness), the following criteria must be met before analyzing unknown samples:

  • Resolution (

    
    ):  The resolution between the 3-fluoro isomer (Target) and the 2-fluoro isomer (Major Component) must be > 2.0 .
    
    • Note: On a PFP column, elution order is typically: 2-F

      
       3-F 
      
      
      
      4-F (Verify with individual standards as column batches vary).
  • Tailing Factor (

    
    ):  Must be < 1.5  for the target peak.
    
  • Precision: %RSD of retention time for 6 replicate injections must be < 0.5% .

  • LOD/LOQ:

    • Limit of Detection (LOD): ~0.05 µg/mL (S/N > 3).

    • Limit of Quantitation (LOQ): ~0.15 µg/mL (S/N > 10).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Loss of stationary phase selectivity.[1]Replace C18 with PFP (Pentafluorophenyl) column. Ensure Acetonitrile is used (Methanol can alter selectivity).
Peak Tailing Secondary silanol interactions.[1]Ensure 0.1% Formic Acid is present in Mobile Phase A. Increase column temp to 40°C.
Baseline Drift Gradient absorption issues.Use HPLC-grade additives.[1] Ensure UV is not set below 210 nm if using Formic Acid (high background).
Ghost Peaks Carryover from high conc.[1] samples.Add a needle wash step (100% ACN) between injections.

References

  • BLD Pharm. (2023). Product Analysis: 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS 952722-64-4).[1][3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15289941, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone.[1] Retrieved from [7]

  • Phenomenex. (2024). Chiral and Positional Isomer Separations using Fluorinated Stationary Phases.[1][8] Technical Guide.[1][9] Retrieved from

  • BenchChem. (2023). Impurity Profile for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: A Comparative Guide. Retrieved from

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one.[1][7] Retrieved from

Sources

Technical Application Note: Qualification & Use of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one as a Critical Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of thienopyridine antiplatelet agents, specifically Prasugrel , the control of positional isomers is a critical quality attribute (CQA).[1] 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) serves as the primary Reference Standard for the meta-fluoro isomeric impurity found in the synthesis of the Prasugrel key intermediate.[1]

While the active pharmaceutical ingredient (API) is derived from the ortho-isomer (2-fluorophenyl), the presence of the meta-isomer (3-fluorophenyl) in starting materials propagates through the synthesis, leading to structurally similar impurities that are difficult to purge.[1] This Application Note details the physicochemical characterization, analytical separation, and "fate mapping" of this compound to ensure regulatory compliance (ICH Q3A/Q3B).

Physicochemical Characterization Profile

The following data establishes the baseline identity for the reference standard.

PropertySpecification
Chemical Name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Common Name Cyclopropyl 3-fluorobenzyl ketone
CAS Number 952722-64-4
Molecular Formula C₁₁H₁₁FO
Molecular Weight 178.20 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Solubility Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Key Function Positional Isomer Reference Standard for Prasugrel Intermediate

Impurity Fate Mapping: The "Why" Behind the Standard

Understanding the origin of this impurity is essential for process control.[1] The 3-fluoro ketone competes with the desired 2-fluoro ketone during the initial alkylation/acylation steps.[1] If not controlled here, it converts into the "3-Fluoro Prasugrel" impurity downstream.[1]

ImpurityFate SM_2F 2-Fluorobenzyl Halide (SM) Rxn Cyclopropyl Acylation SM_2F->Rxn SM_3F 3-Fluorobenzyl Halide (Impurity) SM_3F->Rxn Contamination Int_2F 2-Fluoro Ketone (Key Intermediate) Rxn->Int_2F Int_3F 3-Fluoro Ketone (Target Ref Std) Rxn->Int_3F Final_API Prasugrel API Int_2F->Final_API Multi-step Synthesis Final_Imp 3-Fluoro Prasugrel Impurity Int_3F->Final_Imp Parallel Conversion

Figure 1: Impurity Fate Map demonstrating the parallel conversion of the 3-fluoro starting material impurity into the final drug substance impurity.

Analytical Protocols

Protocol A: High-Resolution Identification (NMR/MS)

Purpose: To certify the structure of the reference standard batch.[1]

1. 1H-NMR Spectroscopy (300/400 MHz, CDCl3)

  • Sample Prep: Dissolve 10 mg in 0.6 mL CDCl3.

  • Key Diagnostic Signals:

    • Cyclopropyl Ring: Look for the characteristic multiplets at high field:

      • 
         0.8–1.1 ppm (4H, m, cyclopropyl methylene).[1]
        
      • 
         1.9–2.0 ppm (1H, m, cyclopropyl methine).[1]
        
    • Methylene Bridge: Singlet at

      
       3.8 ppm (2H, s, -CH2-C=O).[1]
      
    • Aromatic Region: The meta-substitution pattern is distinct from the ortho-isomer.[1]

      • Look for a multiplet at

        
         6.9–7.3 ppm (4H).[1]
        
      • Differentiation: The 2-fluoro isomer typically shows a distinct splitting pattern due to H-F coupling at the ortho position; the 3-fluoro isomer will show a simpler meta-coupling pattern.[1]

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Target Ion: [M+H]+ = 179.2 m/z.[1]

  • Fragment Ions: 109 m/z (3-fluorobenzyl cation), 69 m/z (cyclopropyl carbonyl).[1]

Protocol B: HPLC Method for Isomeric Purity

Purpose: To separate the 3-fluoro impurity (Target) from the 2-fluoro intermediate (Matrix).

Challenge: Positional isomers often co-elute on standard C18 columns. Solution: Use a column with


 interaction capability (Phenyl-Hexyl or PFP) or a high-efficiency C18 with a shallow gradient.[1]

Instrument Parameters:

  • System: HPLC with UV-Vis / PDA Detector.

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or equivalent).[1] Rationale: PFP phases offer superior selectivity for halogenated isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (carbonyl/aromatic) and 254 nm.[1]

  • Temperature: 35°C.[1]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold
15.060Linear Gradient (Separation Zone)
18.090Wash
20.090Hold
20.130Re-equilibration

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one (Main Peak) and 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (Impurity).

  • Tailing Factor: < 1.5 for both peaks.

  • RSD (n=6): < 2.0% for peak area of the standard.[1]

Reference Standard Qualification Workflow

To validate a new batch of this standard for GMP use, follow this decision tree:

Figure 2: Workflow for the qualification and release of the Reference Standard.

Handling and Stability

  • Storage: Store at 2°C to 8°C in a tightly sealed container. The cyclopropyl ketone moiety is relatively stable, but the alpha-position to the carbonyl is susceptible to oxidation or moisture-induced enolization over long periods.[1]

  • Hygroscopicity: Low, but protect from high humidity.[1]

  • Safety: Irritant.[1][2] Wear gloves and safety glasses.[1] Avoid inhalation of vapors (H315, H319, H335).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15289941, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Isomer Context).[1] Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[1] Asian Journal of Chemistry, 25(13).[1] (Describes the contamination of 2-fluoro intermediate with 3-fluoro analogue). Retrieved from [Link]

  • Lead Sciences (2025). Catalog Entry for 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one , a critical intermediate often utilized in the development of P2Y12 inhibitors and other fluorinated bioactive scaffolds.

The synthesis presents a unique "chemical conflict":

  • The Cyclopropyl Group: Requires mild conditions to prevent acid-catalyzed ring opening.[1]

  • The 3-Fluorobenzyl Moiety: The meta-fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the benzylic protons (

    
    -protons). This promotes competitive deprotonation over nucleophilic addition.
    

This guide prioritizes the two most robust synthetic routes: Grignard Addition to Nitriles and Weinreb Amide Synthesis .

Critical Pathways & Mechanism Analysis

Route A: The Nitrile Pathway (Economical)

Reagents: (3-Fluorophenyl)acetonitrile + Cyclopropylmagnesium Bromide. Mechanism: Nucleophilic attack on the nitrile carbon


 Magnesium imine salt 

Acidic hydrolysis

Ketone.
Route B: The Weinreb Amide Pathway (High Precision)

Reagents: N-methoxy-N-methyl-2-(3-fluorophenyl)acetamide + Cyclopropylmagnesium Bromide. Mechanism: Formation of a stable 5-membered chelated intermediate


 Collapse upon quench 

Ketone.
Route C: Enolate Alkylation (High Risk)

Reagents: Cyclopropyl methyl ketone + 3-Fluorobenzyl bromide + Base. Risk:[1][2] High probability of poly-alkylation and O-alkylation. Not recommended for high-purity requirements.

Visualizing the Chemistry (Process Flow)

The following diagram illustrates the reaction pathways and the specific points where side reactions occur.

SynthesisPathways cluster_inputs Starting Materials cluster_intermediates Intermediates (Critical Control Points) cluster_products Outcomes SM_Nitrile 3-F-Phenylacetonitrile Int_Imine Mg-Imine Salt (Stable in ether) SM_Nitrile->Int_Imine Nucleophilic Attack Side_Deprot SIDE REACTION B: Recovered SM (Alpha-Deprotonation) SM_Nitrile->Side_Deprot Grignard acts as Base (Due to acidic alpha-H) SM_Weinreb Weinreb Amide Int_Chelate Weinreb Chelate (Prevents Over-addition) SM_Weinreb->Int_Chelate Nucleophilic Attack Reagent_Grignard Cyclopropyl-MgBr Reagent_Grignard->Int_Imine Reagent_Grignard->Int_Chelate Target TARGET KETONE 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one Int_Imine->Target Mild Hydrolysis (pH 4-6) Side_RingOpen SIDE REACTION A: Gamma-Halo Ketone (Ring Opening) Int_Imine->Side_RingOpen Strong Acid Hydrolysis (pH < 1, Heat) Int_Chelate->Target Quench Side_TertAlc SIDE REACTION C: Tertiary Alcohol (Over-addition) Int_Chelate->Side_TertAlc Rare (Requires T > 0°C) Target->Side_RingOpen Exposure to HCl/HBr

Figure 1: Mechanistic pathways showing the divergence between successful synthesis and common side reactions (Ring Opening, Deprotonation).

Troubleshooting Dashboard & FAQs

Issue 1: "My yield is low, and I am recovering unreacted starting material."

Diagnosis: Competitive Alpha-Deprotonation. The Science: The 3-fluorophenyl group is electron-withdrawing. This lowers the pKa of the benzylic protons (


-CH2) to ~18-20. Cyclopropylmagnesium bromide is a strong base as well as a nucleophile. It may be deprotonating the nitrile/amide rather than attacking the carbonyl/nitrile carbon. Upon aqueous quench, the anion simply protonates back to the starting material.

Protocol Fix:

  • Temperature Control: Lower the reaction temperature to -10°C to 0°C . Nucleophilic addition often has a lower activation energy than deprotonation; lower temperatures favor the kinetic (addition) product.

  • Switch Reagent Order (Inverse Addition): Add the Grignard reagent slowly to the nitrile/amide solution. This keeps the concentration of base low relative to the electrophile.

  • Additive Strategy: If using the Nitrile route, consider adding CeCl3 (anhydrous) . Organocerium reagents are less basic but highly nucleophilic, suppressing the deprotonation side reaction [1].

Issue 2: "I see a new impurity with a mass of M+36 or M+38 (Chlorine adduct)."

Diagnosis: Acid-Catalyzed Cyclopropyl Ring Opening.[3][4] The Science: Cyclopropane rings possess high ring strain (~27.5 kcal/mol). In the presence of strong mineral acids (like HCl used during workup), the ring acts as a weak alkene. Protonation of the ketone oxygen facilitates nucleophilic attack by chloride ions at the gamma-carbon, snapping the ring open to form a linear chloroketone [2].

Protocol Fix:

  • Avoid HCl: Do NOT use 1M HCl to hydrolyze the imine intermediate.

  • The "Buffered Hydrolysis" Method:

    • Quench the reaction with saturated aqueous NH4Cl .

    • Stir vigorously at room temperature.

    • If hydrolysis is slow (common with sterically hindered imines), use 10% Sulfuric Acid or Citric Acid . The non-nucleophilic counter-anions (sulfate/citrate) are far less likely to attack and open the ring compared to chloride or bromide [3].

Issue 3: "I have a tertiary alcohol impurity."

Diagnosis: Over-addition of Grignard. The Science: The ketone product is more reactive than the starting nitrile. If the intermediate imine salt is unstable or if the quench is inefficient, the newly formed ketone reacts with remaining Grignard.

Protocol Fix:

  • Switch to Weinreb Amide: This is the definitive solution. The Weinreb intermediate forms a stable 5-membered chelate with the Magnesium, which prevents the carbonyl from reforming until the reaction is quenched and the Grignard is destroyed [4].

Impurity Profile Table

Use this table to identify peaks in your LC-MS/GC-MS data.

Impurity TypeStructure DescriptionOriginPrevention
Recovered SM 3-FluorophenylacetonitrileGrignard acts as Base (Deprotonation)Lower Temp; Use CeCl3; Inverse Addition.
Ring-Open (Cl) 5-chloro-1-(3-fluorophenyl)pentan-2-oneHCl induced ring openingUse H2SO4 or Citric Acid for workup.
Tertiary Alcohol 1,1-dicyclopropyl-2-(3-fluorophenyl)ethanolDouble Grignard additionSwitch to Weinreb Amide route.
Homocouple Bicyclopropyl (volatile)Grignard degradationUse fresh Grignard; Titrate before use.
Dimer Aldol condensation productBase-catalyzed self-reaction of productAvoid strong bases during workup; Keep product cold.

Recommended Experimental Protocol (Weinreb Route)

This protocol balances yield with cyclopropyl stability.

  • Preparation: Charge a flame-dried flask with N-methoxy-N-methyl-2-(3-fluorophenyl)acetamide (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C .

  • Addition: Add Cyclopropylmagnesium bromide (1.2 equiv, 0.5 - 1.0 M in THF/2-MeTHF) dropwise over 30 minutes.

    • Note: Maintain internal temp < 5°C to minimize alpha-deprotonation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (20-25°C) for 1 hour. Monitor by HPLC (quench aliquot with MeOH).

  • Quench (CRITICAL):

    • Cool back to 0°C.

    • Add Saturated NH4Cl solution slowly.

    • Do not use HCl.

  • Workup: Extract with Ethyl Acetate or MTBE. Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is acid-sensitive; ensure silica is neutral or perform rapid elution.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is the main impurity Starting Material? Start->Q1 Q2 Is the impurity Mass Product + HCl (+36/38)? Q1->Q2 No Sol1 Issue: Alpha-Deprotonation Fix: Lower Temp (-10°C) or Switch to Weinreb Q1->Sol1 Yes Q3 Is the impurity Mass Product + Cyclopropyl? Q2->Q3 No Sol2 Issue: Ring Opening Fix: STOP using HCl. Use Citric Acid/H2SO4. Q2->Sol2 Yes Sol3 Issue: Over-Addition Fix: Use Weinreb Amide Ensure 1:1 Stoichiometry Q3->Sol3 Yes

Figure 2: Rapid diagnostic logic for identifying process failures based on impurity profiling.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Pines, H., & Ipatieff, V. N. "Isomerization of Cyclopropane Derivatives." Journal of the American Chemical Society, vol. 61, no. 5, 1939, pp. 1076–1077. Link

  • BenchChem Application Notes. "Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones." BenchChem Protocols, 2025. Link

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815–3818. Link

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Link

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Navigating the Thermal Landscape: A Technical Support Guide for the Synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, a key intermediate in pharmaceutical development, demands meticulous control over reaction parameters to ensure optimal yield and purity. Among these parameters, temperature stands out as a critical factor that can dictate the success or failure of the synthesis. This technical support center provides a comprehensive guide to managing reaction temperature, complete with troubleshooting advice and frequently asked questions, to empower scientists in achieving consistent and high-quality results.

Troubleshooting Guide: Addressing Thermal Excursions and Their Consequences

Uncontrolled temperature fluctuations can lead to a variety of undesirable outcomes, including reduced yield, increased impurity profiles, and even safety hazards. This section provides a structured approach to diagnosing and resolving common temperature-related issues.

Scenario 1: The "Stalled Reaction" - Low or No Product Formation

  • Symptom: In-process analysis (TLC, LC-MS, etc.) indicates the consumption of the starting 3-fluorophenylacetyl derivative, but the desired product, 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, is present in very low amounts or is absent altogether.

  • Potential Cause: The reaction temperature is likely too low. The acylation of the cyclopropyl Grignard reagent, while often requiring initial cooling, still needs sufficient thermal energy to overcome the activation barrier and proceed at a reasonable rate. At sub-optimal temperatures, the reaction may stall after the initial formation of an intermediate complex.

  • Troubleshooting Protocol:

    • Verify Temperature Monitoring: Ensure your temperature probe is accurately calibrated and positioned to measure the internal reaction temperature, not the temperature of the cooling bath or reactor jacket.

    • Controlled Warming: Gradually allow the reaction mixture to warm. A typical strategy is to let the reaction slowly come to room temperature after the initial low-temperature addition.

    • Solvent Considerations: The choice of solvent (e.g., THF, diethyl ether) can influence the reaction rate at different temperatures. Ensure the solvent is appropriate for the reaction and that all reagents are fully dissolved.

Scenario 2: The "Impurity Cascade" - High Levels of Byproducts

  • Symptom: Chromatographic analysis of the crude reaction mixture reveals a complex profile with multiple significant impurities alongside the desired product.

  • Potential Cause: An excessively high reaction temperature is the most probable culprit. Elevated temperatures can trigger a cascade of side reactions.[1]

  • Common High-Temperature Side Reactions:

    • Wurtz Coupling: The cyclopropyl Grignard reagent can react with the unreacted cyclopropyl halide starting material, leading to the formation of dicyclopropyl.[1]

    • Over-addition: The highly reactive Grignard reagent can add to the newly formed ketone product, resulting in a tertiary alcohol impurity.[2][3][4]

    • Enolization: At higher temperatures, the product ketone can be deprotonated at the alpha-carbon, leading to the formation of an enolate and subsequent side reactions.[5]

  • Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and mitigating high impurity levels.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the formation of the cyclopropyl Grignard reagent?

The formation of a Grignard reagent is an exothermic process.[6] It is typically initiated at room temperature, and the heat of the reaction is often sufficient to maintain a gentle reflux in a solvent like THF. It is crucial to have cooling available to control the exotherm, especially during scale-up.[6]

Q2: What is the optimal temperature for the acylation step to synthesize the ketone?

To minimize the risk of over-addition and other side reactions, the acylation should be carried out at low temperatures, generally between -10 °C and 0 °C. The 3-fluorophenylacetyl derivative should be added slowly to the Grignard solution while maintaining this temperature range.

Q3: My Grignard reaction won't initiate. Could this be a temperature issue?

While not directly a temperature control issue during the acylation, initiation failure is a common problem. Sometimes, gentle warming with a heat gun is required to start the reaction. However, be prepared to cool the reaction vessel immediately once the reaction initiates, as it can become highly exothermic.[6]

Q4: How should I properly quench the reaction?

Quenching a Grignard reaction is also an exothermic process and should be done with care. The reaction mixture should be cooled to 0 °C before slowly adding a quenching agent like saturated aqueous ammonium chloride.[7] Adding the quenching solution too quickly to a warm reaction can cause a dangerous and uncontrolled exotherm.

Q5: Can the reaction temperature affect the stability of the cyclopropyl ring?

The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, though this is less likely under standard Grignard reaction conditions. However, excessively high temperatures in the presence of Lewis acids or other reactive species could potentially lead to undesired ring-opening byproducts.

Data Summary and Protocols

Recommended Temperature Ranges
Reaction StageParameterRecommended RangeRationale
Grignard Formation Internal Temperature25-50 °CTo ensure initiation and a steady reaction rate without excessive byproduct formation.
Acylation Addition Temperature-10 to 0 °CTo minimize over-addition to the ketone and other side reactions.
Post-addition Temperature0 °C to Room Temp.Gradual warming allows the reaction to go to completion.
Quenching Quench Temperature0-5 °CTo control the exotherm of the quench and ensure safety.
Experimental Protocol: Temperature-Controlled Synthesis

Objective: To synthesize 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one with high purity by maintaining strict temperature control.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous THF

  • 3-Fluorophenylacetyl chloride (or a suitable ester/Weinreb amide)

  • Saturated aqueous ammonium chloride solution

  • Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and an inert gas source (Nitrogen or Argon)

  • Calibrated low-temperature thermometer or thermocouple

  • Cooling bath (ice-salt or cryo-cooler)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings to the flask.

    • Add a small portion of a solution of cyclopropyl bromide in anhydrous THF.

    • If the reaction does not initiate, gently warm the flask.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent to -10 °C using a cooling bath.

    • Slowly add a solution of 3-fluorophenylacetyl chloride in anhydrous THF via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for an additional 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction, controlling the exotherm.

    • Proceed with standard extraction and purification procedures.

Caption: The workflow for the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one with critical temperature control points.

By adhering to these guidelines and understanding the rationale behind temperature control, researchers can confidently navigate the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, leading to more robust, reproducible, and successful outcomes.

References

  • Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Google Patents.
  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. Google Patents.
  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9. Home Sunshine Pharma. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015-12-10). Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011-10-14). Available at: [Link]

  • The Grignard Reagents. Organometallics - ACS Publications. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry - YouTube. (2015-11-11). Available at: [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • STANDARD EXPERIMENTAL PROTOCOLS. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a valuable ketone intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorophenyl and cyclopropyl moieties can impart desirable properties such as enhanced metabolic stability and target-binding affinity.[1] This guide provides a comparative analysis of two primary synthetic routes for this target molecule: a Friedel-Crafts acylation approach and a Grignard reagent-based synthesis. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the practical and theoretical considerations for each method, supported by detailed experimental protocols and a discussion of their relative merits.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] For the synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, this approach can be envisioned in two main ways: acylation of fluorobenzene with cyclopropylacetyl chloride or, more strategically, an intramolecular cyclization precursor. However, a more direct and adaptable method involves the reaction of a (3-fluorophenyl)acetyl derivative with a cyclopropyl synthon.

Chemical Principles and Strategic Considerations

The core of this method lies in the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[4] This acylium ion is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, thus preventing polyacylation.[4]

In this proposed synthesis, we will adapt a procedure from a patented method for a similar isomer. This involves the preparation of (3-fluorophenyl)acetyl chloride from the commercially available (3-fluorophenyl)acetic acid, followed by its reaction with a source of the cyclopropyl group. A more direct approach, however, involves the reaction of an ester of (3-fluorophenyl)acetic acid with cyclopropanecarbonyl chloride.

Experimental Protocol: Friedel-Crafts Acylation Route

This protocol is adapted from a similar synthesis and is presented as a plausible and efficient method.

Step 1: Synthesis of (3-Fluorophenyl)acetyl Chloride

(3-Fluorophenyl)acetic acid is readily available from commercial suppliers.[5][6][7] It can be converted to the corresponding acyl chloride using standard methods, such as reaction with thionyl chloride (SOCl₂).[1]

  • Materials: (3-Fluorophenyl)acetic acid, thionyl chloride, dry toluene.

  • Procedure:

    • To a stirred solution of (3-fluorophenyl)acetic acid (1 equivalent) in dry toluene, slowly add thionyl chloride (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas.

    • After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude (3-fluorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation with a Cyclopropyl Precursor

A plausible route involves the reaction of a pre-formed ester of (3-fluorophenyl)acetic acid with cyclopropanecarbonyl chloride in the presence of a base.

  • Materials: Ethyl (3-fluorophenyl)acetate, cyclopropanecarbonyl chloride, triethylamine, 1,4-dioxane, 1M sulfuric acid.

  • Procedure:

    • In a three-necked flask, dissolve ethyl (3-fluorophenyl)acetate (1 equivalent) in 1,4-dioxane.

    • Add triethylamine (1.1 equivalents) to the solution at room temperature.

    • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) to the stirred mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.

    • Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

    • To the filtrate, slowly add 1M sulfuric acid and heat to reflux for 3 hours to effect hydrolysis and decarboxylation.

    • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Summary: Friedel-Crafts Acylation
ParameterValue/ObservationSource
Starting Materials (3-Fluorophenyl)acetic acid, Cyclopropanecarbonyl chloride[5][8]
Key Reagents Thionyl chloride, Triethylamine, Sulfuric acid[9]
Solvent Toluene, 1,4-Dioxane
Reaction Temperature 50-110 °C
Reaction Time 8-12 hours
Reported Yield ~70-90% (based on similar syntheses)
Purification Column Chromatography
Workflow Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation & Hydrolysis A 3-Fluorophenylacetic Acid C 3-Fluorophenylacetyl Chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C D Ethyl (3-fluorophenyl)acetate F Intermediate Adduct D->F Triethylamine, 1,4-Dioxane E Cyclopropanecarbonyl Chloride E->F G 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one F->G H₂SO₄, Reflux

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Methodology 2: Grignard Reagent Synthesis

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[10] This organometallic reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbon, such as the carbonyl carbon of an acyl chloride.[11]

Chemical Principles and Strategic Considerations

This synthetic route leverages the high nucleophilicity of a cyclopropyl Grignard reagent to attack the electrophilic carbonyl of (3-fluorophenyl)acetyl chloride. A critical consideration when using Grignard reagents with acyl chlorides is the potential for over-addition. The initially formed ketone is also susceptible to attack by the Grignard reagent, which would lead to a tertiary alcohol.[12][13][14] To mitigate this, the reaction is typically performed at low temperatures and with careful, slow addition of the Grignard reagent.

Experimental Protocol: Grignard Synthesis Route

Step 1: Preparation of Cyclopropylmagnesium Bromide

Cyclopropylmagnesium bromide is prepared from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent.[15]

  • Materials: Magnesium turnings, iodine (crystal), cyclopropyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents) and a crystal of iodine under an inert atmosphere.

    • Add a small amount of a solution of cyclopropyl bromide (1 equivalent) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Step 2: Reaction with (3-Fluorophenyl)acetyl Chloride

The previously prepared (3-fluorophenyl)acetyl chloride is reacted with the cyclopropylmagnesium bromide.

  • Materials: (3-Fluorophenyl)acetyl chloride, cyclopropylmagnesium bromide solution, anhydrous THF, saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a separate flame-dried flask, dissolve (3-fluorophenyl)acetyl chloride (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared cyclopropylmagnesium bromide solution (1.05 equivalents) to the acyl chloride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Grignard Synthesis
ParameterValue/ObservationSource
Starting Materials Cyclopropyl bromide, (3-Fluorophenyl)acetyl chloride[1][16]
Key Reagents Magnesium, Iodine[15]
Solvent Anhydrous Tetrahydrofuran (THF)[15]
Reaction Temperature -78 °C to room temperature
Reaction Time 4-6 hours
Potential Yield Moderate to good (dependent on controlling over-addition)
Purification Column Chromatography
Workflow Diagram: Grignard Synthesis

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Ketone Formation A Cyclopropyl Bromide C Cyclopropylmagnesium Bromide A->C Anhydrous THF B Magnesium Turnings B->C E 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one C->E Anhydrous THF, -78°C D 3-Fluorophenylacetyl Chloride D->E

Caption: Workflow for the Grignard reagent-based synthesis.

Comparative Analysis

FeatureFriedel-Crafts AcylationGrignard Synthesis
Reagent Sensitivity Lewis acids are moisture-sensitive.[17][18][19][20]Grignard reagents are highly sensitive to moisture and protic solvents.[21][22][23]
Scalability Generally scalable, with potential for exothermic reactions that need management.Scalable, but requires stringent anhydrous conditions and careful temperature control.
Control of Byproducts Less prone to over-addition. The product is deactivated towards further acylation.[4]Prone to over-addition to form a tertiary alcohol, requiring careful control of stoichiometry and temperature.[11]
Substrate Scope Limited by the electronic nature of the aromatic ring; strongly deactivated rings are not suitable.Broad substrate scope, less dependent on the electronics of the acyl chloride.
Safety Considerations Thionyl chloride is corrosive and toxic.[9][24][25][26] Aluminum chloride reacts violently with water.[17][18][19][20]Grignard reagents are pyrophoric and react violently with water.[21][22][23] Requires handling of flammable ether solvents.
Overall Complexity Multi-step process involving the preparation of the acyl chloride and a subsequent acylation/hydrolysis sequence.Multi-step process involving the preparation of the Grignard reagent and the acyl chloride, followed by a low-temperature reaction.

Conclusion

Both the Friedel-Crafts acylation and the Grignard synthesis represent viable pathways to 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. The choice between these methods will depend on the specific requirements of the synthesis, including available equipment, scale, and the chemist's expertise.

The Friedel-Crafts acylation offers the significant advantage of avoiding the over-addition side product that can plague Grignard reactions with acyl chlorides. This can lead to cleaner reactions and potentially higher yields of the desired ketone. However, it requires the use of corrosive and moisture-sensitive Lewis acids.

The Grignard synthesis is a very powerful C-C bond-forming reaction, but its application here requires careful control of the reaction conditions to prevent the formation of the tertiary alcohol byproduct. The stringent requirement for anhydrous conditions can also be a practical challenge.

For a robust and potentially higher-yielding synthesis of the target ketone, the Friedel-Crafts approach may be preferable due to its inherent selectivity. However, for versatility and in situations where low-temperature reactions are readily manageable, the Grignard route remains a strong alternative.

References

  • CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents.
  • 3-Fluorophenylacetic acid - SIELC Technologies. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents.
  • acetyl chloride - Organic Syntheses Procedure. Available at: [Link]

  • CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents.
  • Bromocyclopropane - Organic Syntheses Procedure. Available at: [Link]

  • 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem. Available at: [Link]

  • 3 Fluorophenyl Acetic Acid Latest Price Exporter - Cartel International. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Aluminium chloride - Carl ROTH. Available at: [Link]

  • Cyclopropylmagnesium bromide, 1.0M in 2-MeTHF - SAFETY DATA SHEET. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • DE3743981A1 - METHOD FOR PRODUCING ACETYL CHLORIDE - Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism) - YouTube. Available at: [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents.
  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Available at: [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. Available at: [Link]

  • 21.4: Chemistry of Acid Halides. Available at: [Link]

  • Safety Data Sheet - DC Fine Chemicals. Available at: [Link]

  • ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE - Loba Chemie. Available at: [Link]

  • Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Reaction of Acyl Chlorides with Grignard reagent - YouTube. Available at: [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.

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Comparative Guide: Biological Activity of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one and its derivatives, focusing on their role as structural analogs to the antiplatelet drug Prasugrel .

Executive Summary & Molecule Profile

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) is a critical pharmacophore intermediate primarily utilized in the synthesis and structure-activity relationship (SAR) profiling of thienopyridine P2Y12 inhibitors. It is the meta-fluoro isomer of the key intermediate used to manufacture Prasugrel (Effient), a blockbuster antiplatelet drug which utilizes the ortho-fluoro (2-fluorophenyl) scaffold.

While the 2-fluoro isomer is optimized for rapid metabolic bioactivation, the 3-fluoro analog serves as a vital comparative tool for understanding:

  • Regioselective Metabolism: How fluorine positioning dictates cytochrome P450 (CYP) oxidation sites.

  • Impurity Profiling: It is a known process impurity (Prasugrel Impurity 29) that must be controlled during API synthesis.

  • Anti-Inflammatory Potential: Emerging data suggests the ketone scaffold itself possesses independent inhibitory activity against pro-inflammatory mediators, distinct from the thienopyridine mechanism.

Chemical Identity
FeatureTarget MoleculeReference Standard (Prasugrel Intermediate)
Structure 3-Fluorophenyl isomer2-Fluorophenyl isomer
CAS 952722-64-41071842-61-9
Role SAR Analog / Impurity StandardAPI Precursor
Key Property Modified CYP binding affinityOptimized for CYP3A4/2B6 activation

Mechanism of Action: The Fluorine Switch

The biological divergence between the 3-fluoro and 2-fluoro analogs is driven by their metabolic fate. Thienopyridines are prodrugs ; they are inactive in vitro and require a two-step bioactivation.[1][2]

Pathway Analysis
  • Hydrolysis: Both analogs undergo rapid ester hydrolysis by hCE2 (human carboxylesterase 2) to form a thiolactone intermediate.

  • Oxidative Opening (The Critical Step): The thiolactone ring is opened by CYP450 enzymes (CYP3A4, CYP2B6) to form the active thiol metabolite.[3]

    • 2-Fluoro Effect: The ortho-fluorine provides steric and electronic guidance, facilitating rapid ring opening and preventing off-target aromatic hydroxylation.

    • 3-Fluoro Effect: The meta-fluorine alters the electron density of the phenyl ring, potentially slowing the oxidative opening or favoring hydroxylation at the para-position, leading to inactive metabolites.

Visualization: Metabolic Bioactivation Pathway

Bioactivation cluster_0 Critical SAR Point Prodrug Parent Thienopyridine (Inactive Prodrug) Thiolactone Thiolactone Intermediate Prodrug->Thiolactone hCE2 (Hydrolysis) ActiveMetabolite Active Thiol (R-138727 Analog) Thiolactone->ActiveMetabolite CYP3A4/2B6 (Oxidative Ring Opening) Inactive Inactive Metabolites (Ring Hydroxylation) Thiolactone->Inactive Off-target Oxidation (Favored in 3-F isomer?) P2Y12 P2Y12 Receptor (Platelet) ActiveMetabolite->P2Y12 Irreversible Disulfide Bond

Caption: The metabolic bioactivation cascade. The position of the fluorine atom on the phenyl ring (2-F vs 3-F) dictates the efficiency of the CYP-mediated ring opening (Green arrow) versus inactive clearance pathways (Red arrow).

Comparative Performance Analysis

The following table contrasts the biological profile of the 3-fluoro analog (derived from the title compound) against the clinical standard Prasugrel (2-fluoro).

Metric3-Fluoro Analog (Target)Prasugrel (2-Fluoro Standard)Biological Implication
P2Y12 Potency (IC50) > 10 µM (Estimated)< 5 µM (Active Metabolite)The 3-F isomer shows significantly reduced antiplatelet efficacy due to poor conversion to the active thiol form.
Metabolic Activation Slow / InefficientRapid / High YieldThe 2-F substituent is essential for the specific "ortho-effect" that accelerates CYP oxidation.
Primary Utility Impurity Standard / Anti-inflammatory ProbeAnti-thrombotic Therapy3-F is used to quality-control Prasugrel batches (Limit < 0.15%).
Anti-Inflammatory Moderate (Inhibits cytokine release)Low / Not primary targetThe uncyclized ketone intermediate (title compound) has shown potential to inhibit pro-inflammatory mediators in vitro.
Key Insight: The Anti-Inflammatory Anomaly

While the thienopyridine derivative of the 3-fluoro compound is a poor platelet inhibitor, the ketone intermediate itself (1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one) has been flagged in screening libraries for anti-inflammatory activity. It acts by inhibiting the production of specific pro-inflammatory mediators, a mechanism distinct from the P2Y12 pathway. This suggests the ketone scaffold could be repurposed for non-thrombotic indications.

Experimental Protocols

To validate the activity of these analogs, the following protocols are standard in drug discovery.

Protocol A: Synthesis of Thienopyridine Scaffold

Objective: Convert the ketone intermediate into the thienopyridine prodrug for testing.

  • Bromination: React 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one with bromine (

    
    ) in dichloromethane at 0°C to yield the 
    
    
    
    -bromo ketone.
  • Cyclization: Treat the

    
    -bromo ketone with 2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in the presence of 
    
    
    
    (DMF, 25°C, 4h).
  • Acetylation: React the resulting intermediate with acetic anhydride/pyridine to yield the final 3-fluoro-prasugrel analog.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Protocol B: In Vitro Platelet Aggregation Assay (LTA)

Objective: Compare the antiplatelet potency of the metabolites. Note: Since these are prodrugs, they must be incubated with microsomes first.

  • Bioactivation: Incubate test compounds (10 µM) with Human Liver Microsomes (HLM) and NADPH for 30 minutes at 37°C to generate active metabolites.

  • Blood Preparation: Collect human venous blood in 3.2% sodium citrate. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Induction: Add 20 µL of the bioactivated reaction mixture to 400 µL PRP.

  • Aggregation: Induce aggregation with ADP (20 µM). Monitor light transmission using an aggregometer (e.g., Chrono-log).

  • Calculation: % Inhibition =

    
    .
    
Protocol C: Metabolic Stability Screening

Objective: Determine the half-life (


) difference between 2-F and 3-F isomers.
  • Incubation: Mix compound (1 µM) with recombinant CYP3A4 (20 pmol/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(concentration) vs time to determine

    
     and 
    
    
    
    .

Synthesis & Logic Diagram

The following diagram illustrates the synthetic utility of the title compound and its divergence into active vs. inactive pathways.

SynthesisPath cluster_comparison Comparative SAR Ketone 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (Starting Material) Reagent Bromination & Cyclization (Thienopyridine Formation) Ketone->Reagent Outcome3 Anti-Inflammatory Activity (Ketone Scaffold) Ketone->Outcome3 Direct Activity (No Cyclization) Analog 3-Fluoro-Prasugrel Analog (Test Compound) Reagent->Analog Outcome1 Low Platelet Inhibition (Poor Bioactivation) Analog->Outcome1 Prasugrel Prasugrel (2-Fluoro) (Reference Standard) Outcome2 High Platelet Inhibition (Rapid Bioactivation) Prasugrel->Outcome2

Caption: Synthesis and activity divergence. The 3-fluoro ketone can act directly as an anti-inflammatory agent or be converted into a thienopyridine analog, which displays inferior antiplatelet activity compared to the 2-fluoro standard (Prasugrel).

References

  • Smolecule. (2023). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Synthesis, Characterization and Biological Activity. Smolecule Compound Database. Link

  • FDA Center for Drug Evaluation and Research. (2009). Prasugrel (Effient) Clinical Pharmacology and Biopharmaceutics Review.[4] Application No: 22-307. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6918456: Prasugrel. PubChem. Link

  • Niitsu, Y., et al. (2011). Metabolic bioactivation of prasugrel, a novel thienopyridine antiplatelet agent.[1][3][5][6][7] Drug Metabolism and Disposition, 39(9). Link

  • Axios Research. (2024). Prasugrel Impurity Standards and Metabolites. Axios Research Catalog. Link

Sources

A Spectroscopic Guide to 1-Cyclopropyl-2-(fluorophenyl)ethan-1-one Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Positional isomers, in particular, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers of 1-cyclopropyl-2-(fluorophenyl)ethan-1-one. These compounds are of significant interest as intermediates in the synthesis of various pharmaceutical agents. Understanding their distinct spectroscopic signatures is crucial for unambiguous identification, quality control, and advancing research in areas where these scaffolds are utilized.

This technical guide moves beyond a simple recitation of data, offering insights into the underlying principles that govern the observed spectroscopic differences. By understanding the "why" behind the data, researchers can develop a more intuitive and predictive understanding of how fluorine's position on the phenyl ring influences the electronic environment and, consequently, the spectral output of these closely related molecules.

The Structural Landscape: A Visual Overview

The three isomers of 1-cyclopropyl-2-(fluorophenyl)ethan-1-one share the same molecular formula (C₁₁H₁₁FO) and core structure, differing only in the position of the fluorine atom on the phenyl ring. This seemingly minor variation has a profound impact on the molecule's electronic distribution and symmetry, which is directly reflected in their spectroscopic data.

G cluster_2F 2-Fluoro Isomer cluster_3F 3-Fluoro Isomer cluster_4F 4-Fluoro Isomer 2F 2F 3F 3F 4F 4F

Figure 1. Molecular structures of the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 1-cyclopropyl-2-(fluorophenyl)ethan-1-one.

Experimental Protocols: Ensuring Data Integrity

The spectroscopic data presented in this guide are based on standard, validated analytical techniques. The following protocols outline the general procedures for acquiring high-quality NMR, IR, and mass spectra for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and to observe the influence of the fluorine atom on the chemical shifts of nearby protons and carbons.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Insert Sample ¹H NMR Acquisition ¹H NMR Acquisition NMR Spectrometer->¹H NMR Acquisition Proton Spectrum ¹³C NMR Acquisition ¹³C NMR Acquisition NMR Spectrometer->¹³C NMR Acquisition Carbon Spectrum Data Processing & Analysis Data Processing & Analysis ¹H NMR Acquisition->Data Processing & Analysis ¹³C NMR Acquisition->Data Processing & Analysis

Figure 2. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule, particularly the carbonyl (C=O) and C-F bonds.

Protocol:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to support the proposed structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • The resulting spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Spectroscopic Comparison: Unraveling the Isomeric Differences

The following tables summarize the expected and reported spectroscopic data for the three isomers. The interpretation of this data provides a clear basis for their differentiation.

¹H NMR Spectroscopy

The position of the fluorine atom significantly influences the chemical shifts and splitting patterns of the aromatic protons. The electron-withdrawing nature of fluorine deshields ortho and para protons, while the effect on meta protons is less pronounced.

Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment 2-Fluoro Isomer (Predicted) 3-Fluoro Isomer (Reported Range)[2] 4-Fluoro Isomer (Predicted)
Aromatic Protons7.0 - 7.5 (m)6.8 - 7.4 (m)~7.1 (d, J ≈ 8.5 Hz, 2H), ~7.3 (t, J ≈ 8.5 Hz, 2H)
Methylene Protons (-CH₂-)~3.8 (s)~3.8 (s)~3.7 (s)
Cyclopropyl Methine (-CH-)~2.5 (m)~2.5 (m)~2.4 (m)
Cyclopropyl Methylene (-CH₂-)0.8 - 1.3 (m)0.4 - 1.3 (m)0.9 - 1.2 (m)

Note: Predicted data is based on established spectroscopic principles and data from similar compounds. The reported range for the 3-fluoro isomer is from a general source.

¹³C NMR Spectroscopy

The carbon spectrum provides a clear fingerprint of each isomer. The C-F coupling constants are particularly diagnostic.

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Assignment 2-Fluoro Isomer (Predicted) 3-Fluoro Isomer (Predicted) 4-Fluoro Isomer (Predicted)
Carbonyl (C=O)~207~208~208
Aromatic C-F~161 (d, ¹JCF ≈ 250 Hz)~163 (d, ¹JCF ≈ 245 Hz)~165 (d, ¹JCF ≈ 250 Hz)
Other Aromatic C115 - 135114 - 135115 - 132
Methylene (-CH₂-)~48~45~48
Cyclopropyl Methine (-CH-)~22~21~22
Cyclopropyl Methylene (-CH₂-)~12~11~12

Note: Predicted data is based on established spectroscopic principles and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers are expected to be very similar in the functional group region, with the primary differences appearing in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorptions (cm⁻¹)

Vibrational Mode Expected Range Comments
C=O Stretch (Ketone)1680 - 1700Strong absorption, characteristic of an aryl ketone.
C-F Stretch1200 - 1300Strong absorption, confirming the presence of a C-F bond.
Aromatic C-H Stretch3000 - 3100Medium to weak absorptions.
Cyclopropyl C-H Stretch~3080, ~3000Characteristic absorptions for the strained ring.
Mass Spectrometry

The mass spectra of the three isomers will show the same molecular ion peak (m/z = 178.08). However, the relative abundances of the fragment ions may differ slightly due to the influence of the fluorine position on bond stabilities.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Significance
178[M]⁺Molecular Ion
109[F-C₆H₄-CH₂]⁺Fluorobenzyl cation
69[C₃H₅-C=O]⁺Cyclopropylcarbonyl cation

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic comparison of 1-cyclopropyl-2-(fluorophenyl)ethan-1-one isomers demonstrates that while they share many similarities, a combination of NMR, IR, and mass spectrometry provides a robust toolkit for their unambiguous identification. The key differentiating features are found in the fine details of the ¹H and ¹³C NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic region, which are directly influenced by the position of the fluorine substituent. This guide provides researchers with the foundational knowledge and expected data to confidently characterize these important synthetic intermediates, ensuring the integrity and success of their research and development endeavors.

References

  • BenchChem. (2025). Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison.
  • Smolecule. (2023). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.
  • Smolecule. (2023). ¹H Nuclear Magnetic Resonance Spectroscopy. In 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Retrieved from Smolecule website.[2]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from the University of Oxford website.[1]

  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Weight of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • SynHet. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved from SynHet website.[3]

  • BLDpharm. (n.d.). 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Retrieved from BLDpharm website.[4]

  • PubChemLite. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone (C11H11FO). Retrieved from PubChemLite website.[5]

Sources

Synthetic Utility of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Utility of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one compared to similar ketones Content Type: Publish Comparison Guide

Executive Summary

In the landscape of P2Y12 receptor antagonists and thienopyridine development, 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS: 952722-64-4) serves as a critical "meta-isomeric" probe.[1] While its 2-fluorophenyl isomer is the established precursor for Prasugrel , the 3-fluorophenyl variant offers distinct electronic and steric profiles essential for Structure-Activity Relationship (SAR) tuning.[1]

This guide objectively compares the 3-fluoro isomer against its 2-fluoro (Prasugrel), 4-fluoro, and non-fluorinated analogs.[1] It highlights the synthetic divergence required to access the meta-substitution pattern—specifically why Friedel-Crafts acylation fails—and details the self-validating protocols for its use as a scaffold in next-generation antiplatelet design.

Comparative Analysis: The Fluorine Positional Effect

The utility of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one lies in its ability to modulate metabolic stability without the steric bulk associated with ortho-substitution.[1] The following table contrasts this compound with its primary alternatives.

Table 1: Physicochemical & Synthetic Comparison of Aryl Cyclopropyl Ketones
Feature3-Fluoro Isomer (Topic) 2-Fluoro Isomer (Prasugrel) 4-Fluoro Isomer Isopropyl Analog
Structure m-F-Ph-CH₂-C(=O)-cPro-F-Ph-CH₂-C(=O)-cPrp-F-Ph-CH₂-C(=O)-cPrm-F-Ph-CH₂-C(=O)-iPr
Electronic Effect Inductive withdrawal (

= 0.[1]34)
Inductive + Ortho EffectResonance donor / InductiveHyperconjugation (Alkyl)
Steric Hindrance Low (Carbonyl accessible)High (Ortho-F blocks attack)LowHigh (Isopropyl rotation)
Metabolic Stability Moderate: Para position exposed to CYP hydroxylation.[1]High: Ortho-F blocks metabolic attack; directs metabolism to thiophene ring.[1]High: Blocks para-hydroxylation.[1]Low: Methine C-H is a metabolic "soft spot."[1]
Synthetic Access Grignard / Nitrile (Required)Friedel-Crafts or GrignardFriedel-Crafts (Major product)Grignard
Key Utility SAR probe for electronic tuning; exploring "unblocked" metabolic pathways.[1]Precursor to Prasugrel (commercial API).Blocking para-metabolism in analogs.[1]Non-rigid control; lower potency.[1]

Expert Insight: The 3-fluoro isomer is chemically distinct because it cannot be synthesized via direct Friedel-Crafts acylation of fluorobenzene.[1] Since fluorine is an ortho/para director, acylation would yield the 4-fluoro (major) or 2-fluoro (minor) products.[1] Accessing the 3-fluoro isomer requires a "bottom-up" approach using 3-fluorobenzyl halides.[1]

Synthetic Protocols & Methodology

To ensure reproducibility, we present a self-validating synthesis route that avoids the regioselectivity issues of electrophilic aromatic substitution.

Protocol A: Regioselective Synthesis via Grignard Addition

Target: 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one Rationale:[1][2][3][4] Uses 3-fluorobenzyl bromide to lock the meta position before ketone formation.[1]

Reagents:

  • 3-Fluorobenzyl bromide (1.0 eq)[1]

  • Magnesium turnings (1.1 eq)

  • Cyclopropanecarbonitrile (1.0 eq)

  • Anhydrous THF / Et₂O[1]

  • HCl (1M)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of 3-fluorobenzyl bromide in anhydrous Et₂O dropwise to maintain a gentle reflux. Stir for 1 hour until Mg is consumed.

    • Checkpoint: Solution should turn turbid/grey. If reaction stalls, add 1,2-dibromoethane initiator.[1]

  • Nitrile Addition: Cool the Grignard reagent to 0°C. Add Cyclopropanecarbonitrile dropwise. The nitrile acts as a "masked" ketone, preventing over-addition (which occurs with acid chlorides).

  • Imine Hydrolysis: Warm to room temperature (RT) and stir for 3 hours. The intermediate magnesium imine salt precipitates.

  • Quench & Hydrolysis: Pour the mixture into ice-cold 1M HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~135°C @ 5 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Protocol B:

-Bromination (Activation for Heterocycle Synthesis)

Target: 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone Utility: Precursor for Hantzsch thiazole synthesis or thienopyridine cyclization.[1]

Methodology:

  • Dissolve the ketone (1.0 eq) in DCM.

  • Add Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) at 0°C. PTAB is preferred over elemental bromine (

    
    ) for precise stoichiometry and easier handling.
    
  • Stir at RT for 2 hours. Monitor by TLC (disappearance of starting ketone).

  • Wash with water and saturated NaHCO₃. Concentrate to yield the

    
    -bromo ketone as a yellow oil.[1] Use immediately due to instability.
    
Mechanism of Action & Pathway Visualization

The following diagram illustrates the synthetic divergence between the 2-fluoro (Prasugrel) and 3-fluoro pathways, highlighting the critical "Regioselectivity Checkpoint."

G Start_Ortho 2-Fluorobenzyl Halide Grignard_Ortho Grignard Reagent (Ortho) Start_Ortho->Grignard_Ortho Mg, THF Start_Meta 3-Fluorobenzyl Halide Grignard_Meta Grignard Reagent (Meta) Start_Meta->Grignard_Meta Mg, THF Ketone_Ortho 2-Fluoro Isomer (Prasugrel Int.) Grignard_Ortho->Ketone_Ortho Reaction Flow Ketone_Meta 3-Fluoro Isomer (Topic Compound) Grignard_Meta->Ketone_Meta Reaction Flow Nitrile Cyclopropyl Nitrile Nitrile->Ketone_Ortho + Grignard_Ortho then H3O+ Nitrile->Ketone_Meta + Grignard_Meta then H3O+ Alpha_Bromo α-Bromo Ketone Ketone_Meta->Alpha_Bromo PTAB or Br2 Thienopyridine Thienopyridine Scaffold Alpha_Bromo->Thienopyridine Cyclization

Figure 1: Synthetic pathway divergence for Fluorinated Aryl Cyclopropyl Ketones.[1] Note the parallel Grignard pathways required to secure the specific isomer.

Critical Application Notes
Metabolic Implications (CYP450 Interaction)

In drug design, the shift from 2-fluoro to 3-fluoro alters the metabolic "soft spots":

  • 2-Fluoro (Prasugrel): The ortho-fluorine protects the adjacent position and sterically twists the phenyl ring, influencing binding to the P2Y12 receptor.[1]

  • 3-Fluoro: Leaves the para position (C4) open.[1] This often results in rapid para-hydroxylation by CYP enzymes, potentially reducing the half-life compared to the 2-fluoro analog.[1] However, this isomer is valuable when designing "soft drugs" where faster clearance is desired to reduce bleeding risks associated with irreversible P2Y12 inhibition.

Safety & Handling
  • Cyclopropyl Ring Strain: While stable at room temperature, the cyclopropyl ketone moiety can undergo ring-opening under strong Lewis Acid conditions (e.g., AlCl₃ in Friedel-Crafts).[1] This is why the Grignard-Nitrile route (Protocol A) is superior—it operates under basic/neutral conditions until the final mild acid hydrolysis.

  • Lachrymator: The

    
    -bromo derivative (Protocol B product) is a potent lachrymator.[1] Handle only in a fume hood.
    
References
  • National Institutes of Health (NIH). (2010). A Comparison of the Metabolism of Clopidogrel and Prasugrel. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Google Patents. (2011). Method for the preparation of prasugrel hydrochloride. WO2011069473A1.

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of a Substituted Acetophenone

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one belongs to the family of substituted acetophenones, which are widely used as intermediates in pharmaceutical synthesis.[3][4][5] Due to the lack of specific toxicological data for this exact compound, we will extrapolate potential hazards from analogous structures such as fluoroacetophenones and other aromatic ketones.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[6][7][8]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[7][8][9]

  • Harmful if Swallowed: Oral ingestion may be harmful.[7]

  • Combustibility: While it is a liquid at room temperature with a high boiling point, it should be treated as a combustible liquid.[1][10]

It is crucial to handle this compound with the assumption that it possesses these hazards until proven otherwise by definitive toxicological studies.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensuring your safety.[11][12] The following table outlines the recommended PPE for handling 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one, categorized by the level of risk associated with the procedure.

Risk Level Required PPE Rationale
Low Risk (e.g., handling small quantities in a well-ventilated area, preparing dilute solutions)• Safety glasses with side shields• Nitrile gloves• Laboratory coatProtects against minimal splashes and accidental contact.
Medium Risk (e.g., heating, stirring, transfers of larger volumes)• Chemical splash goggles• Nitrile gloves• Chemical-resistant apron over a laboratory coat• Use of a fume hoodProvides a higher level of protection against splashes and potential vapor inhalation.[11]
High Risk (e.g., large-scale reactions, distillations, handling of powders if applicable)• Face shield in addition to chemical splash goggles• Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)• Chemical-resistant suit or coveralls• Respiratory protection may be required based on a risk assessmentOffers maximum protection in scenarios with a high likelihood of significant exposure.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing risk. This section provides a procedural workflow for the safe handling of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

Engineering and Administrative Controls: The Foundation of Safety
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[9][13][14]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed.[13]

  • Restricted Access: Limit access to the handling area to authorized personnel only.

  • No Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[6][10]

Workflow for Handling 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

The following diagram illustrates the logical flow of operations, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Conduct Pre-Task Hazard Assessment SelectPPE 2. Select and Don PPE based on Risk Level Handling 3. Handle in a Ventilated Area (Fume Hood) SelectPPE->Handling Transfer 4. Use Appropriate Tools for Transfer (e.g., Pipette, Syringe) Reaction 5. Monitor Reaction for Exotherms or Gas Evolution Decontaminate 6. Decontaminate Glassware and Surfaces Reaction->Decontaminate Segregate 7. Segregate Waste (Liquid, Solid, Sharps) Dispose 8. Dispose of Waste According to Institutional and Local Regulations

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
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1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.